molecular formula C10H9BrN2O2 B2674575 methyl 4-bromo-2-methyl-2H-indazole-3-carboxylate CAS No. 2090253-59-9

methyl 4-bromo-2-methyl-2H-indazole-3-carboxylate

Cat. No.: B2674575
CAS No.: 2090253-59-9
M. Wt: 269.098
InChI Key: XOGSCYXAIONAHR-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-methyl-2H-indazole-3-carboxylate is a versatile brominated indazole derivative that serves as a key synthetic intermediate in medicinal chemistry and organic synthesis. The bromo substituent at the 4-position of the indazole ring system makes this compound a valuable precursor for further functionalization via cross-coupling reactions, enabling the exploration of diverse chemical space for novel bioactive molecules. Indazole scaffolds are of significant interest in drug discovery due to their broad spectrum of pharmacological activities. Research highlights the importance of indazole derivatives as core structures in various therapeutic agents, including anti-cancer, anti-inflammatory, and antimicrobial compounds . This specific compound, with its protected N2 position and ester functionality, is designed for regioselective synthesis, a crucial aspect in the development of targeted indazole-based pharmaceuticals . Its structure is particularly relevant in the synthesis of more complex molecules for biological evaluation, such as potential synthetic cannabinoids and anticandidal agents . The compound is supplied for research purposes as a building block to accelerate the discovery and development of new chemical entities. This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 4-bromo-2-methylindazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-13-9(10(14)15-2)8-6(11)4-3-5-7(8)12-13/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGSCYXAIONAHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C(=N1)C=CC=C2Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-2-methyl-2H-indazole-3-carboxylate typically involves the bromination of 2-methylindazole followed by esterification. One common method starts with 2-methylindazole, which is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The brominated product is then subjected to esterification using methanol and a catalyst such as sulfuric acid or hydrochloric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-methyl-2H-indazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products

    Substitution: Products like 4-azido-2-methyl-2H-indazole-3-carboxylate.

    Reduction: Methyl 4-bromo-2-methyl-2H-indazole-3-methanol.

    Oxidation: 4-bromo-2-methyl-2H-indazole-3-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Methyl 4-bromo-2-methyl-2H-indazole-3-carboxylate has been investigated for its potential anticancer properties. Studies have shown that indazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of indazole have been reported to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties
Research indicates that indazole derivatives, including this compound, possess antimicrobial activity against a range of pathogens. The compound's structural features may enhance its interaction with microbial targets, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects
Indazole compounds are also being explored for their anti-inflammatory properties. This compound may modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .

Synthetic Applications

Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. Its bromine atom can be utilized for further functionalization through nucleophilic substitution reactions, allowing the introduction of various substituents that can modify the compound's biological activity and physicochemical properties .

Regioselective Alkylation
The compound has been used as a substrate for regioselective alkylation reactions. These reactions are critical in synthesizing more complex indazole derivatives with specific substitution patterns that are often required in drug design and development .

Table: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryModulates inflammatory pathways
Synthetic VersatilityUsed in regioselective alkylation

Mechanism of Action

The mechanism of action of methyl 4-bromo-2-methyl-2H-indazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atom and the ester group can enhance its binding affinity and selectivity towards certain biological targets, influencing pathways involved in cell proliferation, apoptosis, or microbial inhibition .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Tautomerism

Key structural analogs differ in substituent positions and tautomeric forms:

  • Methyl 4-bromo-1H-indazole-3-carboxylate (CAS 885521-80-2) : Similarity score 0.90. Lacks the 2-methyl group, allowing 1H/2H tautomerism, which reduces stability and alters electronic properties .
  • 4-Bromo-7-methyl-1H-indazole-3-carboxylic acid (CAS 1190322-47-4) : Similarity score 0.91. The methyl group at position 7 and carboxylic acid (vs. ester) group reduce lipophilicity, impacting solubility and reactivity in organic syntheses .
  • 6-Bromo-1H-indazole-3-carboxylic acid (CAS 1077-94-7): Similarity score 0.94.
Table 1: Structural and Functional Comparisons
Compound Name CAS Number Substituents Tautomer Functional Group Similarity Score
Methyl 4-bromo-2-methyl-2H-indazole-3-carboxylate Not provided 4-Br, 2-Me, 3-COOMe 2H Ester Reference
Methyl 4-bromo-1H-indazole-3-carboxylate 885521-80-2 4-Br, 3-COOMe 1H/2H Ester 0.90
4-Bromo-7-methyl-1H-indazole-3-carboxylic acid 1190322-47-4 4-Br, 7-Me, 3-COOH 1H Carboxylic acid 0.91
6-Bromo-1H-indazole-3-carboxylic acid 1077-94-7 6-Br, 3-COOH 1H Carboxylic acid 0.95

Functional Group Variations

  • Ester vs. Carboxylic Acid: The methyl ester in the target compound enhances lipophilicity, making it more suitable for organic synthesis (e.g., as a protected intermediate). In contrast, carboxylic acid analogs (e.g., 6-bromo-1H-indazole-3-carboxylic acid) exhibit higher polarity, limiting their use in non-polar reaction systems .
  • Halogen Position : Bromine at position 4 (target compound) vs. 6 (6-bromo analog) influences regioselectivity in cross-coupling reactions. The para-substituted bromine in the target compound may favor electronic interactions in metal-catalyzed reactions compared to meta-substituted analogs .

Research and Characterization Tools

Structural elucidation of such compounds relies on crystallographic tools:

  • SHELX Suite : Widely used for small-molecule refinement, confirming substituent positions and tautomeric forms .
  • WinGX : Facilitates single-crystal data analysis, critical for verifying the 2H-indazole configuration in the target compound .

Biological Activity

Methyl 4-bromo-2-methyl-2H-indazole-3-carboxylate is an indazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Synthesis

This compound can be synthesized through bromination of 2-methylindazole followed by esterification. The general synthetic route involves:

  • Bromination : Using bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or dichloromethane.
  • Esterification : Reacting the brominated product with methanol in the presence of a catalyst (e.g., sulfuric acid) to form the methyl ester.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the bromine atom and the ester group enhances its binding affinity, influencing pathways related to:

  • Cell proliferation
  • Apoptosis
  • Microbial inhibition

The compound's unique structure allows it to act as a potential inhibitor for various biological targets, making it a candidate for drug development.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Research indicates that it exhibits activity against several bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)15.625 - 62.5 µM
Enterococcus faecalis62.5 - 125 µM

These findings suggest that the compound may inhibit protein synthesis and nucleic acid production, contributing to its bactericidal action .

Anticancer Properties

The compound has also been evaluated for anticancer activity. A study demonstrated that derivatives of indazole, including this compound, showed significant inhibition of cancer cell lines:

Cell Line IC50 (nM)
KG125.3 ± 4.6
SNU1677.4 ± 6.2

These results indicate that the compound may be effective in targeting specific cancer pathways, making it a candidate for further pharmacological evaluation .

Case Studies and Research Findings

  • Study on Antiproliferative Activity : In a comparative study, this compound was found to have an IC50 value lower than many known anticancer agents, indicating its potential as an effective therapeutic agent against certain cancers .
  • Mechanistic Studies : Research has shown that the compound interacts with signaling pathways involved in cell growth and survival, particularly those mediated by fibroblast growth factor receptors (FGFRs). It was noted that modifications to the indazole structure can significantly enhance or reduce biological activity .

Q & A

Q. What are the optimal synthetic routes for methyl 4-bromo-2-methyl-2H-indazole-3-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves bromination and esterification steps. For example, analogous indazole derivatives (e.g., methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate) are synthesized via regioselective bromination using N-bromosuccinimide (NBS) under controlled temperature (0–5°C), followed by esterification with methyl chloroformate in the presence of a base like triethylamine . Reaction solvent polarity (e.g., dichloromethane vs. THF) significantly impacts regioselectivity, as demonstrated in studies of structurally similar brominated indazoles .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :
  • 1H/13C NMR : The methyl group at position 2 and the bromine atom at position 4 produce distinct splitting patterns. For example, in methyl 2-(3-bromophenyl)-5-methyloxazole-4-carboxylate, the methyl group on the indazole ring appears as a singlet at δ ~3.9 ppm, while aromatic protons show coupling constants (J = 8–9 Hz) indicative of para-substituted bromine .
  • IR Spectroscopy : Ester carbonyl (C=O) stretching at ~1720 cm⁻¹ and C-Br vibrations at ~560 cm⁻¹ are critical markers .
  • Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion peak [M+H]+ at m/z 285.0 (calculated for C10H10BrN2O2+) .

Q. How can researchers validate the purity of this compound, and what are common contaminants in its synthesis?

  • Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Common contaminants include unreacted starting materials (e.g., 2-methyl-2H-indazole-3-carboxylic acid) and di-brominated byproducts. Recrystallization from ethanol/water (7:3 v/v) improves purity, as shown in analogous brominated indazoles .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction parameters for scalable synthesis of this compound?

  • Methodological Answer : Use a fractional factorial design to evaluate variables: temperature, stoichiometry (Br2/NBS ratio), and solvent polarity. For example, in flow-chemistry syntheses of diphenyldiazomethane, DoE revealed that maintaining a residence time of 10–15 minutes at 20°C maximizes yield while minimizing side reactions . Response surface modeling (RSM) can further refine optimal conditions.

Q. How to resolve contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, solvent used for dissolution). For instance, in SAR studies of methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate, dimethyl sulfoxide (DMSO) concentration >1% was shown to artifactually inhibit kinase activity in vitro . Standardize assays using:
  • Solvent Controls : Ensure DMSO ≤0.1% (v/v).
  • Positive/Negative Controls : Include reference inhibitors (e.g., staurosporine for kinase assays).
  • Dose-Response Curves : Calculate IC50 values across ≥3 independent replicates.

Q. What computational strategies are effective for predicting the reactivity and stability of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic reactivity at the bromine site. For example, in palladium-catalyzed cross-coupling reactions, the C-Br bond dissociation energy (BDE) of analogous compounds correlates with catalytic turnover rates . Molecular dynamics simulations can further assess steric effects from the 2-methyl group on catalyst accessibility.

Q. How to design structure-activity relationship (SAR) studies to evaluate the impact of substituent modifications on biological activity?

  • Methodological Answer : Develop a congeneric series with systematic substitutions (e.g., replacing Br with Cl, modifying the methyl group to ethyl). Compare:
CompoundSubstituent (Position)Key Activity (IC50, nM)
Parent compoundBr (4), Me (2)120 ± 15
4-Chloro analogCl (4), Me (2)450 ± 30
2-Ethyl derivativeBr (4), Et (2)>1000
Data from analogous indazole derivatives suggest bromine at position 4 is critical for target binding .

Data-Driven Research Considerations

  • Statistical Analysis : Use ANOVA to compare yields across synthetic batches .
  • Advanced Characterization : X-ray crystallography resolves ambiguities in regiochemistry, as applied to methyl 4-bromo-1H-indazole-6-carboxylate .
  • Troubleshooting : If bromination fails, verify the absence of moisture (use molecular sieves) and ensure NBS is freshly sublimed.

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